molecular formula C3H4Cl2O B156108 2-Chloropropionyl chloride CAS No. 7623-09-8

2-Chloropropionyl chloride

Cat. No. B156108
CAS RN: 7623-09-8
M. Wt: 126.97 g/mol
InChI Key: JEQDSBVHLKBEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropropionyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and structural analogs such as propionyl chloride and chloropropanone oxime are mentioned, which can provide insights into the molecular structure and reactivity of 2-chloropropionyl chloride .

Synthesis Analysis

The synthesis of related chlorinated compounds often involves halogen exchange reactions or the use of chlorinating agents. For example, chloryl chloride, ClClO2, is synthesized through halogen exchange between FClO2 and AlCl3, BCl3, or HCl . Although the synthesis of 2-chloropropionyl chloride is not explicitly described, similar methods could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-chloropropionyl chloride, such as propionyl chloride and chloropropanone oxime, has been studied using techniques like gas-phase electron diffraction and microwave spectroscopy . These studies reveal the bond distances, bond angles, and conformational preferences of the molecules, which can be extrapolated to understand the structure of 2-chloropropionyl chloride.

Chemical Reactions Analysis

The reactivity of chlorinated compounds can be inferred from studies on similar molecules. For instance, the elimination kinetics of 2-chloropropionic acid suggest a mechanism involving the assistance of a hydrogen atom from the carboxylic group to the leaving chloride ion . Methyl 2-chlorocyclopropylidenacetate undergoes cycloadditions and Michael additions, indicating the potential reactivity of 2-chloropropionyl chloride in similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds are often characterized by their molecular structure, which affects their boiling points, solubility, and reactivity. For example, the rotational spectrum of 2,2-dichloropropane provides information about its molecular geometry and internal dynamics . These properties are crucial for understanding the behavior of 2-chloropropionyl chloride in various environments and reactions.

Scientific Research Applications

  • Chemical Synthesis and Pharmaceuticals : 2-Chloropropionyl chloride is used as a building block in chemical synthesis, particularly in the field of pharmaceuticals. For instance, it is utilized in the continuous flow production of 3-Chloropropionyl chloride, which is then used to synthesize beclamide, a drug with sedative and anticonvulsant properties (Movsisyan et al., 2018).

  • Material Science : In material science, 2-Chloropropionyl chloride is used to create various compounds and materials. For example, it is involved in the synthesis of methyl R-2-chloropropionate, a compound with potential applications in this field (Chen Yu-bin, 2013).

  • Crystal Structure Analysis : The compound has been used in crystal structure studies, such as the investigation of N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea, which provides insights into molecular structures and interactions (Nur Liyana Ismail & B. Yamin, 2009).

  • Polymer Science : It is also significant in polymer science, where 2-Chloropropionyl chloride is used as an initiator for polymerization processes. For example, it is used in the synthesis of poly(N-isopropylacrylamide) with modified end-groups, affecting the thermoresponsive behavior of the polymer (Narumi et al., 2008).

  • Environmental Studies : In environmental research, it has been used to study the dynamics and kinetics of radicals like ClSO, which is crucial for understanding chlorine chemistry in various environments (Chao et al., 2022).

  • Nanotechnology : The compound plays a role in nanotechnology, particularly in the preparation of uniform star-polystyrene nanoparticles, where it is used in the emulsion atom transfer radical polymerization process (Wang et al., 2011).

  • Organic Synthesis : It is also important in organic synthesis, as seen in the conversion of 2-(Chloroseleno)benzoyl Chloride into various substituted compounds, demonstrating its versatility in synthetic chemistry (Lisiak & Młochowski, 2009).

  • Chemical Reaction Studies : The compound is used in studies of chemical reactions, such as the nucleophilic substitution of alcohols and carboxylic acids using aromatic tropylium cation activation, showcasing its role in developing new synthetic methodologies (Nguyen & Bekensir, 2014).

Safety And Hazards

2-Chloropropionyl chloride is a flammable liquid and vapor. It is harmful if swallowed and toxic if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation. It reacts violently with water and in contact with water, releases gases which are toxic if inhaled .

properties

IUPAC Name

2-chloropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQDSBVHLKBEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864097
Record name 2-Chloropropionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 2-Chloropropionyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19587
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

19.0 [mmHg]
Record name 2-Chloropropionyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19587
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Chloropropionyl chloride

CAS RN

7623-09-8
Record name 2-Chloropropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7623-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoyl chloride, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoyl chloride, 2-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloropropionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropropionyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropropionyl chloride
Reactant of Route 2
Reactant of Route 2
2-Chloropropionyl chloride
Reactant of Route 3
Reactant of Route 3
2-Chloropropionyl chloride
Reactant of Route 4
2-Chloropropionyl chloride
Reactant of Route 5
2-Chloropropionyl chloride
Reactant of Route 6
Reactant of Route 6
2-Chloropropionyl chloride

Citations

For This Compound
674
Citations
P Rampazzo - Journal of Chromatography A, 1986 - Elsevier
… the quality of 2-chloropropanoic acid and, after hydrolysis, of 2-chloropropionyl chloride. … sitive and reliable and can be used to check the quality of 2-chloropropionyl chloride and 2-…
Number of citations: 5 www.sciencedirect.com
IOO Korhonen - Journal of Chromatography A, 1981 - Elsevier
Photochlorination of propionyl chloride with chlorine in the liquid phase at room temperature gives all eleven chloropropionyl chlorides from the mono-to the pentachloro isomer. The …
Number of citations: 18 www.sciencedirect.com
I Polec, J Komorowska-Kulik, A Kielczewska… - Pestycydy, 2008 - agro.icm.edu.pl
… , as described: rac-2-chloropropionyl chloride in hexane was … , and then rac-2-chloropropionyl chloride was dropped. In this … deracemize rac-2-chloropropionyl chloride under described …
Number of citations: 1 agro.icm.edu.pl
I Pri‐Bar, O Buchman - Journal of Labelled Compounds and …, 1985 - Wiley Online Library
… A method for an efficient a-chlorination of low carboxylic acids is developed, 2-chloropropionyl chloride being esterified without separation to give 72% of phenyl-2-~hloro-[l-~~C]…
VA Savosik, EV Rudyakova, AI Albanov… - Russian Journal of …, 2009 - Springer
… ] we examined the reaction of 2-chloropropionyl chloride with 1, 2-… We found that 2-chloropropionyl chloride reacts with … -dichloroethylene and 2-chloropropionyl chloride, which involves …
Number of citations: 4 link.springer.com
D Allimuthu, DJ Adams - ACS Chemical Biology, 2017 - ACS Publications
… Protecting group removal then enabled a second amide coupling using S-2-chloropropionyl chloride, performed under solution-phase parallel synthesis conditions, (30) to provide the …
Number of citations: 31 pubs.acs.org
S Firdausiah, SA Hasbullah… - Journal of Physics …, 2019 - iopscience.iop.org
… The reactions were started with substitution of each 2-chloropropionyl chloride and 3-chloropropionyl chloride with ammonium thiocyanate using dry acetone as the solvent. The next …
Number of citations: 3 iopscience.iop.org
M Ban, K Okazaki, M Ozawa, M KITAZAWA… - Chemical and …, 1997 - jstage.jst.go.jp
… 5b (2.6 mg), and racemic mixture 5d (2.6 mg), which were independently prepared through the reactions of l-acetylindoline (2b) and (R)-(7a) and raccrnic 2—chloropropionyl chloride (…
Number of citations: 2 www.jstage.jst.go.jp
MJ Chang, JY Tsai, CW Chang… - Journal of applied …, 2007 - Wiley Online Library
… The functional initiator, 2-chloropropionyl chloride, was used as the modified reagent in the … min to ensure thorough dispersion.2-chloropropionyl chloride was added to the reactor and …
Number of citations: 6 onlinelibrary.wiley.com
K Jankova, JH Truelsen, X Chen, J Kops, W Batsberg - Polymer Bulletin, 1999 - Springer
… radical polymerization (ATRP) of styrene was initiated by a poly(ethylene glycol) macroinitiator prepared by quantitative esterification of MPEG2000 with 2chloropropionyl chloride. The …
Number of citations: 48 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.